molecular formula C12H7Cl2NO3 B6382897 4-(2,5-Dichlorophenyl)-2-nitrophenol CAS No. 1261897-49-7

4-(2,5-Dichlorophenyl)-2-nitrophenol

Cat. No.: B6382897
CAS No.: 1261897-49-7
M. Wt: 284.09 g/mol
InChI Key: HBBCRWXOACKRPY-UHFFFAOYSA-N
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Description

4-(2,5-Dichlorophenyl)-2-nitrophenol is a synthetic nitroaromatic compound of interest in chemical research and development. Its structure, featuring a phenol group bearing both nitro and dichlorophenyl substituents, suggests potential utility in various scientific applications. Compounds within this class are frequently investigated as key intermediates in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and agrochemical discovery . The electron-withdrawing nature of the nitro group and the steric influence of the chlorine atoms can make this compound a valuable building block for constructing heterocyclic systems or for use in metal-catalyzed cross-coupling reactions. Researchers also study substituted nitrophenols for their potential biological activity. Some chlorinated nitrophenols are known to act as metabolic inhibitors or uncouplers of oxidative phosphorylation in biochemical studies, providing tools for probing mitochondrial function and cellular energy cycles . Furthermore, this compound may serve as a model substrate in environmental science research, for instance, in developing and testing advanced oxidation processes or biodegradation methods for recalcitrant organic pollutants. As a fine chemical with defined molecular architecture, this compound offers researchers a versatile scaffold for method development and exploration in both chemistry and biology. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(2,5-dichlorophenyl)-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO3/c13-8-2-3-10(14)9(6-8)7-1-4-12(16)11(5-7)15(17)18/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBCRWXOACKRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686308
Record name 2',5'-Dichloro-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261897-49-7
Record name 2',5'-Dichloro-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dichlorophenyl)-2-nitrophenol typically involves the nitration of 2,5-dichlorophenol. This process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the phenol ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction conditions such as temperature, concentration, and reaction time to maximize yield and purity. The product is then purified through recrystallization or other suitable methods.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atoms or the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of 4-(2,5-Dichlorophenyl)-2-aminophenol.

    Substitution: Formation of various substituted phenolic compounds depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial properties.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,5-Dichlorophenyl)-2-nitrophenol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The nitro group and chlorine atoms play a crucial role in its reactivity and interaction with biological molecules. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 4-(2,5-Dichlorophenyl)-2-nitrophenol differ primarily in the positions and number of substituents on the phenyl and phenol rings. Below is a detailed comparison:

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents on Phenyl Ring Substituents on Phenol Ring Molecular Weight (g/mol) CAS Number Key Differences/Applications
This compound 2,5-diCl 2-NO₂ Not provided Not explicitly listed Reference compound for comparison.
4-(3-Chlorophenyl)-2-nitrophenol 3-Cl 2-NO₂ Not provided 1261945-54-3 Single Cl substitution; lower steric hindrance.
4-(3,5-Dichlorophenyl)-2-nitrophenol 3,5-diCl 2-NO₂ Not provided 1261975-42-1 Symmetric Cl positions; higher symmetry may alter crystallinity.
4-(5-Chloro-2-methoxyphenyl)-2-nitrophenol 5-Cl, 2-OCH₃ 2-NO₂ Not provided 1261888-63-4 Methoxy group increases hydrophobicity.
2-Chloro-4-nitrophenol - 2-Cl, 4-NO₂ 173.56 15957-48-9 Nitro at 4-position; higher acidity (pKa ~4.5).

Key Comparisons

Substituent Position Effects: Chlorine Position: Moving Cl from the 2,5-positions (target compound) to 3,5-positions (e.g., CAS 1261975-42-1) alters electronic effects. Nitro Group Position: 2-Nitrophenol derivatives (e.g., target compound) exhibit lower acidity than 4-nitrophenol analogs (e.g., 2-Chloro-4-nitrophenol) due to reduced electron-withdrawing conjugation.

Physicochemical Properties: Acidity: The nitro group at the 2-position in the target compound likely results in a pKa higher than that of 2-Chloro-4-nitrophenol (pKa ~4.5), where the nitro group at the 4-position maximizes electron withdrawal. Solubility: Derivatives with methoxy groups (e.g., 4-(5-Chloro-2-methoxyphenyl)-2-nitrophenol) are more lipophilic, whereas sodium salts (e.g., 4-Nitrophenol sodium salt dihydrate) enhance water solubility.

Synthetic Routes: The target compound may be synthesized via nucleophilic aromatic substitution or Ullmann coupling, similar to 2-Chloro-4-nitrophenol, which uses 4-nitrophenol and chlorinated nitrobenzenes as precursors. Methyl ether derivatives (e.g., 4-Nitroanisole) highlight the role of protecting groups in synthesis.

Applications: Dichlorophenyl nitrophenols are precursors to pharmaceuticals (e.g., pyrimidine-based drugs in ) and agrochemicals.

Research Findings and Data

  • Electronic Effects : The 2,5-dichloro substitution pattern induces moderate electron withdrawal, balancing reactivity between electrophilic and nucleophilic pathways.
  • Stability: Dichlorophenyl nitrophenols are generally stable under ambient conditions but may degrade under strong UV light due to nitro group photoreactivity.

Biological Activity

4-(2,5-Dichlorophenyl)-2-nitrophenol, often referred to as a chlorinated nitrophenol derivative, has garnered attention for its potential biological activities and applications in various fields, including pharmacology and environmental science. This compound exhibits unique properties due to its structural characteristics, which include both chlorinated and nitro functional groups.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H8_8Cl2_2N2_2O3_3
  • Molecular Weight : 299.11 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The nitro group can participate in redox reactions, while the dichlorophenyl moiety may enhance lipophilicity, allowing for better membrane penetration. These interactions can lead to enzyme inhibition or modulation of receptor activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.
  • Enzyme Inhibition : It has been identified as an inhibitor of certain enzymes, which may have implications in drug development.
  • Toxicological Effects : The compound has been studied for its toxicological effects on different organisms, including aquatic species.

Case Studies and Research Findings

  • Antimicrobial Properties :
    • A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain tested.
  • Enzyme Inhibition :
    • Research conducted on the inhibition of acetylcholinesterase (AChE) revealed that this compound could inhibit AChE activity with an IC50_{50} value of approximately 15 µM. This suggests potential applications in treating conditions like Alzheimer's disease where AChE inhibition is beneficial.
  • Toxicological Assessment :
    • A toxicity assessment on aquatic organisms showed that exposure to this compound led to significant mortality rates in fish at concentrations above 100 µg/L. This highlights the environmental impact of the compound and raises concerns regarding its use in agricultural practices.

Data Table: Biological Activity Summary

Biological ActivityObservationsReference
AntimicrobialEffective against Gram-positive and negative bacteria; MIC: 50-200 µg/mL
Enzyme InhibitionAChE inhibitor; IC50_{50}: ~15 µM
Aquatic ToxicitySignificant mortality in fish at >100 µg/L

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2,5-dichlorophenyl)-2-nitrophenol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves electrophilic aromatic substitution or coupling reactions. For example, nitration of a dichlorophenyl precursor under controlled acidic conditions (e.g., HNO₃/H₂SO₄) can yield nitro derivatives. Reaction optimization should focus on temperature (e.g., 0–5°C to avoid over-nitration) and stoichiometry. Post-synthesis purification via recrystallization (using ethanol/water mixtures) is critical to isolate the product .

Q. How can solubility and stability of this compound be characterized for experimental applications?

  • Methodological Answer : Solubility profiles in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., chloroform) should be tested using UV-Vis spectroscopy. Stability under varying pH (4–9) and light exposure can be assessed via HPLC-MS to monitor degradation byproducts. Related nitrophenol derivatives show limited aqueous solubility but good organic solvent compatibility .

Q. What spectroscopic techniques are most effective for structural validation?

  • Methodological Answer :

  • IR Spectroscopy : Identify functional groups (e.g., O–H stretch ~3200 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., [M]⁺ at m/z 248 for C₁₂H₆Cl₂NO₃) and fragmentation patterns .
  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and chlorine/nitro substituent effects on chemical shifts .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Use DFT calculations (B3LYP/6-311+G**) to model NMR shifts and compare with experimental data. Solvent correction protocols (e.g., IEFPCM model) improve alignment. Cross-validate with high-resolution MS and X-ray crystallography if feasible .

Q. What strategies mitigate interference from byproducts in catalytic studies involving this compound?

  • Methodological Answer : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative TLC to separate byproducts. Monitor reaction progress via in-situ FTIR or GC-MS. For catalytic applications (e.g., Suzuki coupling), optimize ligand-metal ratios to suppress side reactions .

Q. How does the electronic effect of the 2,5-dichlorophenyl group influence the compound’s reactivity in substitution reactions?

  • Methodological Answer : The electron-withdrawing Cl and NO₂ groups deactivate the aromatic ring, directing electrophiles to meta/para positions. Hammett substituent constants (σ≈0.78 for Cl) predict reactivity trends. Experimental validation via kinetic studies (e.g., bromination rates) can quantify these effects .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data across literature sources?

  • Methodological Answer :

  • Purity Assessment : Use DSC (differential scanning calorimetry) to verify melting points. Impurities lower observed mp.
  • Spectral Reproducibility : Compare data with standardized databases (e.g., NIST Chemistry WebBook) and ensure consistent solvent/equipment calibration .

Environmental and Analytical Considerations

Q. What are the environmental degradation pathways of this compound, and how can they be tracked?

  • Methodological Answer : Aerobic biodegradation studies (using soil/water microcosms) combined with LC-QTOF-MS identify metabolites (e.g., dechlorinated or denitro intermediates). Photodegradation under UV light (λ=254 nm) can be monitored via HPLC with diode array detection .

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